molecular formula C10H18O2S B14365186 Ethyl 2-[(tert-butylsulfanyl)methyl]prop-2-enoate CAS No. 92822-43-0

Ethyl 2-[(tert-butylsulfanyl)methyl]prop-2-enoate

Cat. No.: B14365186
CAS No.: 92822-43-0
M. Wt: 202.32 g/mol
InChI Key: PPODVRCBFOIRNZ-UHFFFAOYSA-N
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Description

Ethyl 2-[(tert-butylsulfanyl)methyl]prop-2-enoate is an organic compound that belongs to the class of esters It is characterized by the presence of an ester functional group, a tert-butylsulfanyl group, and a prop-2-enoate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-[(tert-butylsulfanyl)methyl]prop-2-enoate typically involves the esterification of 2-[(tert-butylsulfanyl)methyl]prop-2-enoic acid with ethanol. The reaction is catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalytic systems and optimized reaction conditions can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-[(tert-butylsulfanyl)methyl]prop-2-enoate can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

    Substitution: The ester can undergo nucleophilic substitution reactions, where the ethoxy group is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Nucleophiles such as amines, thiols, and alcohols.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Alcohols.

    Substitution: Corresponding substituted esters.

Scientific Research Applications

Ethyl 2-[(tert-butylsulfanyl)methyl]prop-2-enoate has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique structural features.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Ethyl 2-[(tert-butylsulfanyl)methyl]prop-2-enoate involves its interaction with specific molecular targets and pathways. The ester group can undergo hydrolysis to release the active acid form, which can then interact with biological targets. The sulfanyl group may also play a role in modulating the compound’s activity by influencing its chemical reactivity and binding properties.

Comparison with Similar Compounds

Ethyl 2-[(tert-butylsulfanyl)methyl]prop-2-enoate can be compared with other similar compounds such as:

    Mthis compound: Similar structure but with a methyl ester group instead of an ethyl ester group.

    Ethyl 2-[(tert-butylsulfanyl)methyl]but-2-enoate: Similar structure but with a but-2-enoate moiety instead of a prop-2-enoate moiety.

The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.

Properties

CAS No.

92822-43-0

Molecular Formula

C10H18O2S

Molecular Weight

202.32 g/mol

IUPAC Name

ethyl 2-(tert-butylsulfanylmethyl)prop-2-enoate

InChI

InChI=1S/C10H18O2S/c1-6-12-9(11)8(2)7-13-10(3,4)5/h2,6-7H2,1,3-5H3

InChI Key

PPODVRCBFOIRNZ-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(=C)CSC(C)(C)C

Origin of Product

United States

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